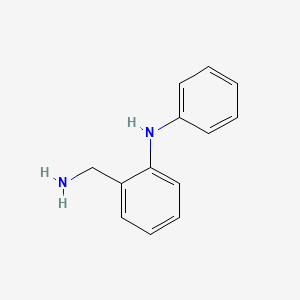
2-(Aminomethyl)-N-phenylaniline
Descripción general
Descripción
The compound "2-(Aminomethyl)-N-phenylaniline" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, structure, and photochemical behavior, which can provide insights into the analysis of similar compounds. For instance, the use of N-phenyl substitutions and their effects on the fluorescence of stilbene derivatives is discussed, which could be relevant to the fluorescence properties of "2-(Aminomethyl)-N-phenylaniline" .
Synthesis Analysis
The synthesis of N-phenyl amino acid derivatives is described using diphenyliodonium bromide, AgNO3, and a catalytic amount of CuBr starting from the relevant amino acid ester . Although this does not directly pertain to "2-(Aminomethyl)-N-phenylaniline," the methodology could potentially be adapted for its synthesis, considering the structural similarities between N-phenyl amino acids and "2-(Aminomethyl)-N-phenylaniline."
Molecular Structure Analysis
The molecular structure and conformation of various N-amino and N-phenyl derivatives have been studied. For example, N-amino-2,5-dimethylpyrrole derivatives were found to have an acoplanar-oriented fragment conformation in the gas phase . This information could be extrapolated to predict the conformation of "2-(Aminomethyl)-N-phenylaniline," which may also exhibit a non-planar structure due to steric hindrance and electronic effects.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of "2-(Aminomethyl)-N-phenylaniline." However, they do provide insights into the reactivity of related compounds. For instance, the local reactivity descriptors in the study of a novel 2-amino-4-phenylquinoline derivative suggest that certain carbon atoms are more reactive sites for nucleophilic attack . This could imply that "2-(Aminomethyl)-N-phenylaniline" may have similar reactive sites that could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their thermodynamic properties, have been calculated at different temperatures . The nonlinear optical behavior of certain compounds due to hyperconjugative interactions and the presence of non-zero first static hyperpolarizability values are also discussed . These properties are significant for understanding the behavior of "2-(Aminomethyl)-N-phenylaniline" in various environments and could be indicative of its potential applications in materials science.
Aplicaciones Científicas De Investigación
Materials Science Applications
- Supramolecular Gels : Derivatives of phenylalanine, like 2-(Aminomethyl)-N-phenylaniline, are used in the creation of low-molecular-weight gelators. These gels find applications in drug delivery, tissue engineering, and environmental cleanup due to their responsive nature to external stimuli (Das, Häring, Haldar, & Díaz Díaz, 2017).
Pharmacological Research
- Synthesis of Biologically Active Compounds : Research has focused on the synthesis and analysis of derivatives of aromatic amino acids like N-phenylanthranilic acids. These compounds have shown potential in pharmacology, displaying activities such as anti-inflammatory and analgesic effects (Isaev, Yeryomina, Zhukova, Kryuchkova, & Zhegunova, 2014).
Biochemical and Molecular Biology Applications
- Metabolic Studies : Derivatives of phenylalanine are studied for their role in metabolic pathways, particularly in diseases like phenylketonuria. Investigations into the effects of amino acid supplements on brain phenylalanine levels provide insights into the treatment of such conditions (Moats, Moseley, Koch, & Nelson, 2003).
Propiedades
IUPAC Name |
2-(aminomethyl)-N-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,15H,10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFFGECEBOFNBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576775 | |
| Record name | 2-(Aminomethyl)-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-N-phenylaniline | |
CAS RN |
20877-84-3 | |
| Record name | 2-(Aminomethyl)-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



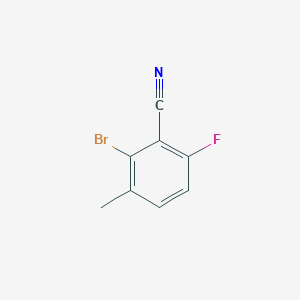
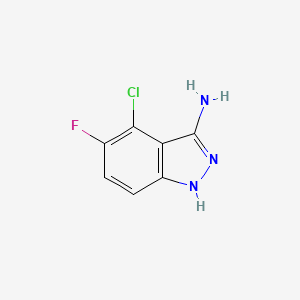

![Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-](/img/structure/B3032430.png)
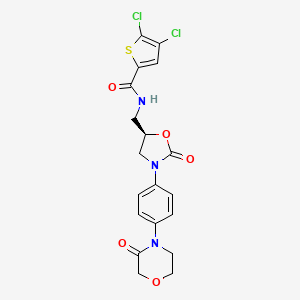
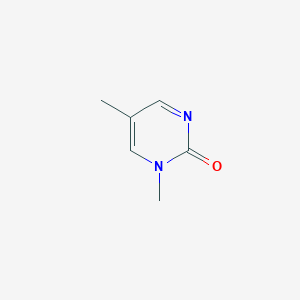
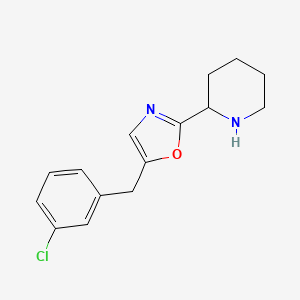
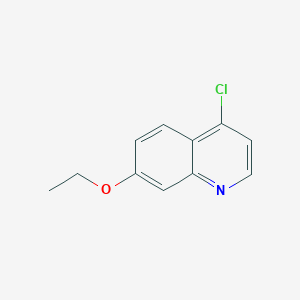
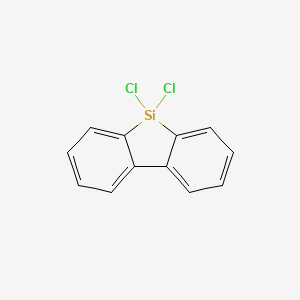
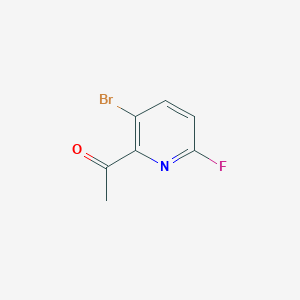
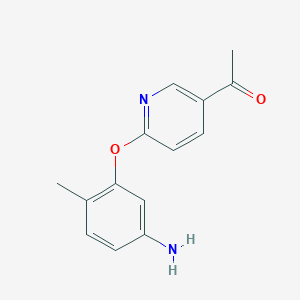
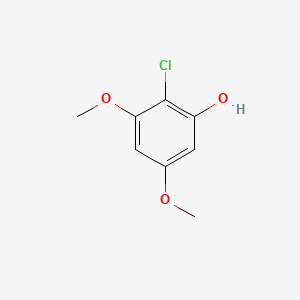
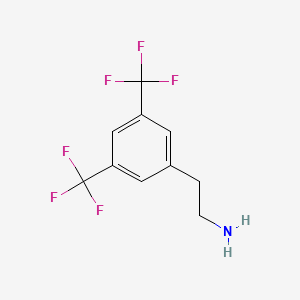
![4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3032450.png)